2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one

Description

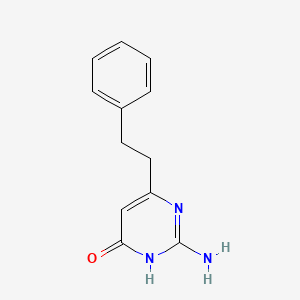

Chemical Structure and Properties 2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one (C₁₂H₁₃N₃O, MW: 215.25 Da) features a pyrimidinone core substituted at position 6 with a 2-phenylethyl group and at position 2 with an amino group . The 2-phenylethyl substituent introduces a hydrophobic benzyl-like moiety, which enhances lipophilicity compared to simpler pyrimidinone derivatives. This structural feature may improve membrane permeability but reduce aqueous solubility. The compound’s SMILES and InChIKey identifiers are provided for standardized representation .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-phenylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-12-14-10(8-11(16)15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBSPUGFNQVSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288512 | |

| Record name | 2-amino-6-(2-phenylethyl)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-49-1 | |

| Record name | NSC56272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-(2-phenylethyl)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds, including 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one, show promising anticancer properties. Research has demonstrated that similar compounds can inhibit critical proteins involved in cancer cell proliferation. For instance, a study found that certain aminopyrimidine derivatives exhibit dual inhibition of BRD4 and PLK1, which are vital in cancer cell growth and survival. The most active compounds in this series displayed IC50 values comparable to established chemotherapeutics like Methotrexate, indicating potential for further development as anticancer agents .

Inhibition of Pathogenic Bacteria

The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antibacterial applications. In particular, modifications to the phenyl ring in related compounds have been shown to enhance their potency against resistant strains of bacteria such as Helicobacter pylori. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Neuropharmacological Applications

There is growing interest in the neuropharmacological potential of pyrimidine derivatives. Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects or modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or mental health disorders. The mechanism often involves the modulation of adenosine receptors, which play a crucial role in various neurological functions .

Synthesis and Structural Variability

The synthesis of this compound involves various chemical methodologies that allow for structural modifications to enhance biological activity. For instance, structural variations have been explored to improve solubility and metabolic stability while maintaining or enhancing pharmacological effects .

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrimidine derivatives, compound 4 (which shares structural similarities with this compound) showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with an IC50 value of 0.029 µM. The study concluded that the compound induces apoptosis through multiple pathways, including DNA damage response mechanisms .

Case Study 2: Antibacterial Activity

A series of phenyl-substituted pyrimidines were tested against H. pylori, revealing that certain modifications significantly increased antibacterial potency (e.g., compound 19 showed an IC50 of 0.16 μM). These findings support the hypothesis that phenyl substitutions can enhance drug efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP is higher than halogenated analogs (predicted via molecular weight and substituent hydrophobicity) .

- Solubility : Polar derivatives (e.g., hydrazinyl, triazole-containing) have better aqueous solubility but may suffer from poor bioavailability .

- Metabolic Stability : Bulky substituents (e.g., phenylethyl) may reduce oxidative metabolism compared to smaller groups like methyl .

Biological Activity

Overview

2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring with an amino group at the 2-position and a phenylethyl substituent at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anticancer properties, and antiviral effects.

The biological activity of this compound primarily involves its ability to bind to various enzymes and receptors, modulating their activity. It has been noted for its potential to inhibit specific kinases, which can affect downstream cellular signaling pathways. The precise molecular targets and pathways can vary based on the biological context in which the compound is studied.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that compounds inspired by rigidin, related to this structure, retain their antiproliferative activity against HeLa cells. These derivatives impact microtubulin dynamics and spindle morphology, leading to mitotic delay and subsequent cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Rigidin Derivative | HeLa | 1.5 | Inhibition of tubulin assembly |

| This compound | Various | TBD | Kinase inhibition |

Antiviral Activity

The antiviral potential of this compound has also been explored. A study demonstrated that certain derivatives exhibited activity against various virus strains, although their efficacy was often close to toxicity thresholds. Structural variations at the C-6 position were found to influence antiviral activity significantly .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been documented. It can inhibit kinases involved in critical signaling pathways, which may contribute to its anticancer properties. The inhibition of these enzymes can lead to altered cellular responses, making it a candidate for further therapeutic exploration .

Case Studies

- Antiproliferative Effects : A series of pyrimidine derivatives were synthesized and tested for their effects on cancer cell lines. The results indicated that modifications at the C-6 position enhanced their antiproliferative activity, suggesting that structural optimization could lead to more effective anticancer agents .

- Toxicity Assessment : In evaluating the safety profile of these compounds, it was noted that while some exhibited promising antiviral activity, they also approached toxicity limits in cell cultures. This highlights the need for careful consideration in drug design and development .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one derivatives?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-amino-6-chloropyrimidin-4(3H)-one can react with phenethylamine derivatives under reflux conditions in aqueous or mixed solvents. Evidence from analogous compounds shows yields ranging from 35% to 96%, depending on substituent reactivity and reaction time (e.g., hydrazinyl derivatives achieved 74% yield via reflux with methylhydrazine) . Purification often involves filtration and vacuum drying, with characterization via melting point, IR (C=O stretch ~1650–1700 cm⁻¹), and NMR (δ ~5–6 ppm for NH₂ protons) .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing substituent effects on the pyrimidinone core?

Answer: Contradictions in NMR chemical shifts (e.g., NH₂ proton resonance variations) may arise from tautomerism or solvent-dependent proton exchange. For instance, in hydrazinyl derivatives, NH protons exhibit broad singlets (δ ~9.8 ppm) due to hydrogen bonding, while aromatic protons in phenethyl groups appear as multiplet signals (δ ~7.2–7.4 ppm) . To mitigate ambiguity, use deuterated DMSO for stabilizing tautomers and perform variable-temperature NMR to observe dynamic effects. Cross-validation with HRMS or X-ray crystallography (e.g., C–H⋯O interactions in crystal structures) is critical .

Basic: What spectroscopic and analytical methods are essential for confirming pyrimidinone derivative structures?

Answer: Key techniques include:

- IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹) .

- 1H/13C NMR : Identifies substituent-specific signals (e.g., phenethyl aromatic protons at δ ~7.2–7.4 ppm, methylene protons at δ ~2.8–3.5 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃N₃O: m/z 204.1131) .

- Melting point analysis : Provides purity assessment (e.g., derivatives melt between 150–280°C) .

Advanced: How can reaction conditions be optimized to improve yields of hydrazinyl-substituted pyrimidinones?

Answer: Yield optimization requires balancing stoichiometry, solvent choice, and reaction time. For example:

- Molar ratios : A 1:4 ratio of 2-amino-6-chloropyrimidinone to methylhydrazine achieved 74% yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while aqueous systems reduce byproducts.

- Temperature control : Prolonged reflux (>12 hours) improves conversion but risks decomposition.

Post-reaction cooling (e.g., overnight at –20°C) enhances crystallization .

Basic: How do structural modifications (e.g., aryl sulfanyl groups) influence biological activity in pyrimidinone derivatives?

Answer: Substituents like aryl sulfanyl groups (e.g., 3,4-dichlorophenyl) enhance dihydrofolate reductase (DHFR) inhibition by increasing hydrophobic interactions with the enzyme's active site. For instance, compound 2e (IC₅₀ = 0.8 µM) showed greater potency than unsubstituted analogs due to improved binding affinity . Activity correlates with electron-withdrawing groups (e.g., Cl, Br) and π-π stacking with aromatic residues .

Advanced: What crystallographic techniques elucidate protonation states and intermolecular interactions in pyrimidinone salts?

Answer: Single-crystal X-ray diffraction reveals protonation sites (e.g., N1 in cationic pyrimidinones) and hydrogen-bonding networks. For example, in perchlorate salts, N–H⋯OClO₄ (2.8–3.1 Å) and O–H⋯Owater interactions stabilize the lattice . Disorder in counterions (e.g., ClO₄⁻) can be modeled with split occupancy (0.68:0.32 ratio) . π-π stacking distances (~3.7 Å) between pyrimidinone rings further guide SAR studies .

Basic: What purification methods are effective for isolating pyrimidinone derivatives post-synthesis?

Answer: Common methods include:

- Recrystallization : Use ethanol/water mixtures for high-melting compounds (>200°C) .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar derivatives.

- Vacuum filtration : Collect precipitates after cooling reactions (e.g., overnight at –20°C) .

Advanced: How do π-π stacking interactions in pyrimidinone derivatives affect their solid-state properties and bioactivity?

Answer: π-π interactions (face-to-face distance ~3.7 Å) between aromatic rings enhance crystal packing density and stability . In biological systems, these interactions improve binding to hydrophobic enzyme pockets (e.g., DHFR’s Phe residue), as seen in thieno-pyrimidinones with naphthyl substituents . Computational modeling (e.g., DFT) can predict stacking energies and guide substituent design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.